

# physical and chemical characteristics of "5-chloro-6-methyl-1H-indole"

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *5-chloro-6-methyl-1H-indole*

Cat. No.: B063823

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Characteristics of **5-Chloro-6-methyl-1H-indole**

## Introduction: The Significance of the 5-Chloro-Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.<sup>[1]</sup> Among its many halogenated derivatives, the 5-chloro-indole moiety has emerged as a particularly valuable pharmacophore, demonstrating a wide spectrum of biological activities.<sup>[1][2]</sup> The strategic placement of a chlorine atom at the 5-position can significantly modulate a molecule's lipophilicity, metabolic stability, and electronic properties, thereby enhancing its pharmacological profile.<sup>[3][4]</sup>

This guide focuses on a specific, yet important, member of this class: **5-chloro-6-methyl-1H-indole** (CAS No: 162100-56-3). As a functionalized building block, this compound holds potential for the synthesis of novel therapeutic agents. We will provide an in-depth examination of its physical and chemical characteristics, a robust protocol for its synthesis, and insights into its applications for researchers, scientists, and drug development professionals.

## Part 1: Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in synthesis and drug design. While experimental data for **5-chloro-6-methyl-1H-indole** is not

widely published, reliable predictions based on its structure provide a strong starting point for laboratory work.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>8</sub> ClN	<a href="#">[5]</a>
Molecular Weight	165.62 g/mol	<a href="#">[5]</a>
CAS Number	162100-56-3	<a href="#">[6]</a>
Predicted Boiling Point	297.5 ± 20.0 °C at 760 mmHg	<a href="#">[5]</a>
Predicted Density	1.273 ± 0.06 g/cm <sup>3</sup>	<a href="#">[5]</a>
Appearance	Solid (predicted)	-

## Part 2: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While a definitive spectrum for **5-chloro-6-methyl-1H-indole** is not available in the cited literature, we can reliably predict its key features by analyzing its structure and comparing it to closely related, well-characterized analogues like 5-chloro-3-methyl-1H-indole.[\[7\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl group protons.

- N-H Proton: A broad singlet is expected around  $\delta$  8.0-8.2 ppm.
- Aromatic Protons: The benzene ring protons at C4 and C7 will appear as singlets due to their separation by substituents. The C4-H will likely be around  $\delta$  7.5-7.6 ppm, while the C7-H will be around  $\delta$  7.2-7.3 ppm. The protons on the pyrrole ring (C2-H and C3-H) will likely appear as doublets of doublets or multiplets between  $\delta$  6.5 and 7.2 ppm, similar to other indoles.[\[4\]](#) [\[7\]](#)
- Methyl Protons: The C6-methyl group will produce a sharp singlet at approximately  $\delta$  2.3-2.5 ppm.

<sup>13</sup>C NMR: The carbon spectrum will reflect the nine unique carbon environments in the molecule.

- Aromatic Carbons: The carbon atoms of the indole ring are expected in the typical range of  $\delta$  100-140 ppm. The C-Cl (C5) and C-CH<sub>3</sub> (C6) carbons will be influenced by their respective substituents. Based on data for 5-chloro-3-methyl-1H-indole, the C5-Cl carbon is expected around  $\delta$  125 ppm, and the carbons flanking it will show shifts influenced by the halogen's electronegativity.[7]
- Methyl Carbon: The methyl carbon (C6-CH<sub>3</sub>) should appear upfield, typically around  $\delta$  15-20 ppm.

## Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M<sup>+</sup>) at m/z 165. The presence of a chlorine atom will be evident from the characteristic isotopic pattern, with a second peak at M+2 (m/z 167) having approximately one-third the intensity of the M<sup>+</sup> peak.

## Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

- N-H Stretch: A sharp peak around 3400 cm<sup>-1</sup> corresponding to the indole N-H bond.
- C-H Stretch (Aromatic): Bands in the 3000-3100 cm<sup>-1</sup> region.
- C-H Stretch (Aliphatic): Bands just below 3000 cm<sup>-1</sup> for the methyl group.
- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm<sup>-1</sup> range.

## Part 3: Chemical Reactivity and Synthesis

### Reactivity Insights

The reactivity of the indole core is heavily influenced by its substituents. The pyrrole ring is electron-rich and thus prone to electrophilic substitution, typically at the C3 position. The chloro group at C5 is an electron-withdrawing group by induction but a weak deactivator overall for

electrophilic aromatic substitution on the benzene ring. The methyl group at C6 is a weak electron-donating group. This electronic profile makes **5-chloro-6-methyl-1H-indole** a versatile intermediate for further functionalization.

## Synthetic Protocol: Fischer Indole Synthesis

The most reliable and widely used method for constructing substituted indoles is the Fischer indole synthesis.<sup>[8]</sup> This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.<sup>[9][10]</sup> For **5-chloro-6-methyl-1H-indole**, the logical precursors are (4-chloro-3-methylphenyl)hydrazine and an appropriate two-carbon aldehyde or ketone equivalent (e.g., acetaldehyde or acetone).

Overall Reaction: (4-chloro-3-methylphenyl)hydrazine + Acetaldehyde → **5-chloro-6-methyl-1H-indole** + NH<sub>3</sub>

Below is a detailed, self-validating protocol adapted from established procedures for similar indole syntheses.<sup>[9][11]</sup>

### Step-by-Step Methodology:

#### 1. Materials and Reagents:

- (4-chloro-3-methylphenyl)hydrazine hydrochloride
- Acetaldehyde
- Acid Catalyst: Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl<sub>2</sub>)
- Solvent: Ethanol or Toluene (if using ZnCl<sub>2</sub>)
- Saturated sodium bicarbonate solution
- Ethyl acetate (for extraction)
- Brine solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>)

- Silica gel for column chromatography
- Hexanes/Ethyl Acetate solvent system for chromatography

## 2. Hydrazone Formation (Implicit in one-pot PPA synthesis):

- Rationale: The first step is the condensation of the hydrazine with the carbonyl compound to form a hydrazone intermediate. When using a strong dehydrating acid catalyst like PPA, this step occurs *in situ*.

## 3. Indolization (Cyclization):

- Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-chloro-3-methylphenyl)hydrazine hydrochloride (1.0 eq).
- Catalyst Addition: Carefully add polyphosphoric acid (PPA, approx. 10-15g per 10 mmol of hydrazine) to the flask. Causality Note: PPA serves as both the acid catalyst and a solvent/dehydrating agent, driving the reaction towards the indole product.
- Reagent Addition: Slowly add acetaldehyde (1.1 eq) to the mixture while stirring.
- Reaction: Heat the reaction mixture to 100-120 °C and maintain for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

## 4. Work-up and Isolation:

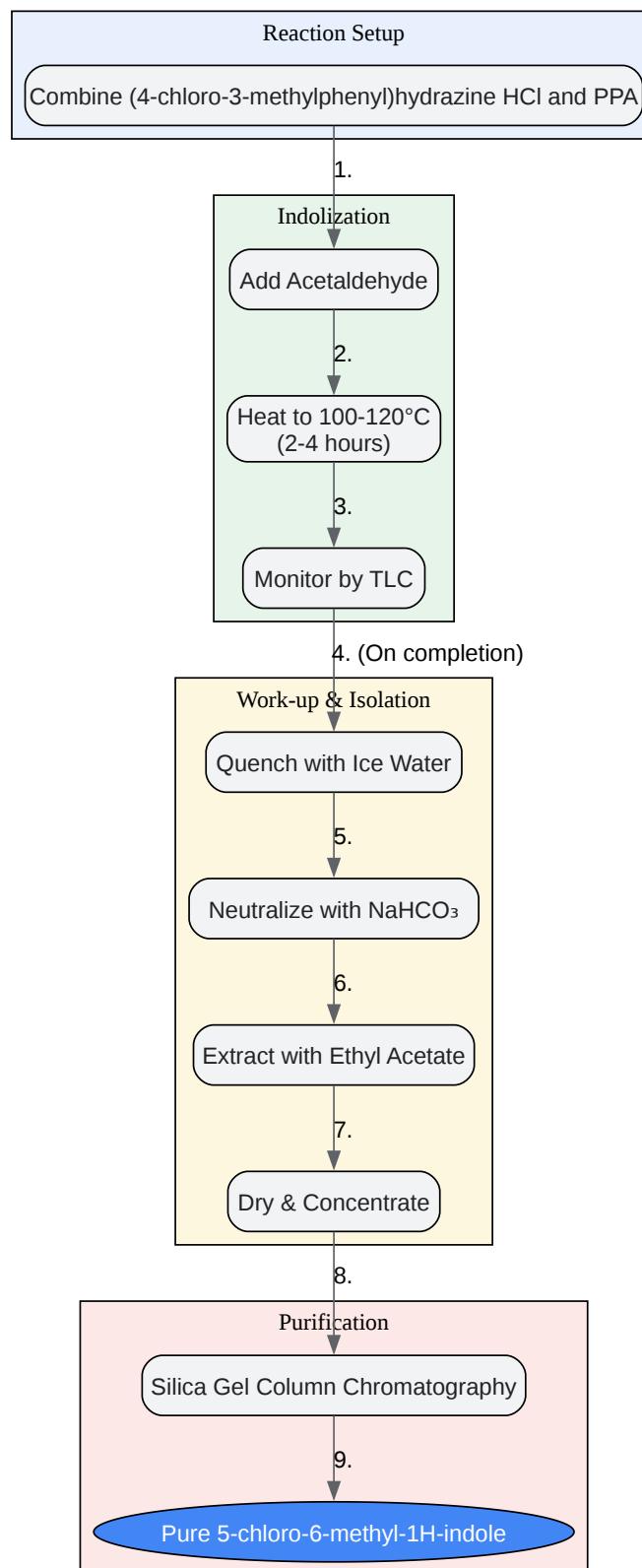
- Cool the reaction flask to room temperature, then carefully place it in an ice bath.
- Slowly and cautiously quench the reaction by adding ice-cold water. Safety Note: This can be exothermic.
- Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO<sub>2</sub> gas ceases.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL for a 10 mmol scale).
- Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.

**5. Purification:**

- Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the residue by column chromatography on silica gel. Elute with a gradient of hexanes/ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity) to isolate the pure **5-chloro-6-methyl-1H-indole**.

**6. Characterization:**

- Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy as described in Part 2. Determine the melting point.

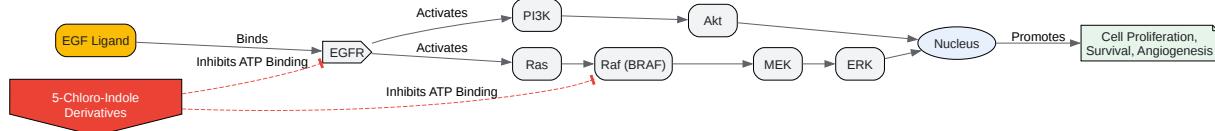
[Click to download full resolution via product page](#)

Caption: Fischer Indole Synthesis Workflow.

## Part 4: Applications in Drug Discovery

The 5-chloro-indole scaffold is a privileged structure in modern drug discovery, frequently utilized in the development of potent and selective kinase inhibitors.<sup>[11]</sup> Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Derivatives of 5-chloro-indole have shown significant inhibitory activity against key kinases such as the Epidermal Growth Factor Receptor (EGFR) and BRAF.<sup>[2]</sup> These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation cascade that leads to tumor cell proliferation and survival.<sup>[11]</sup> **5-chloro-6-methyl-1H-indole** serves as a valuable starting material for synthesizing libraries of such inhibitors, where modifications at the N1 or C3 positions can be explored to optimize potency and selectivity.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scispace.com [scispace.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Chloroindole(17422-32-1) 1H NMR spectrum [chemicalbook.com]
- 5. 5-CHLORO-6-METHYL INDOLE | 162100-56-3 [amp.chemicalbook.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. rsc.org [rsc.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [physical and chemical characteristics of "5-chloro-6-methyl-1H-indole"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b063823#physical-and-chemical-characteristics-of-5-chloro-6-methyl-1h-indole]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

